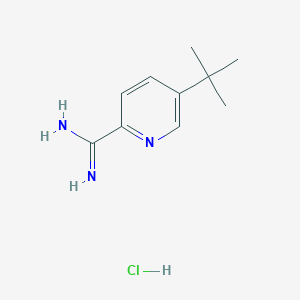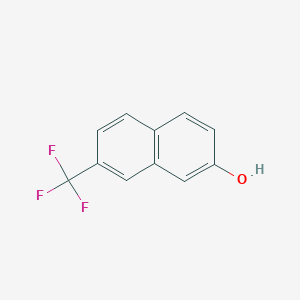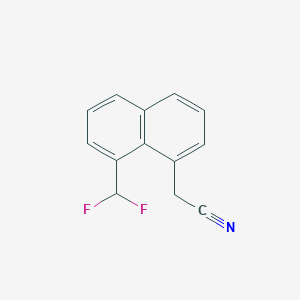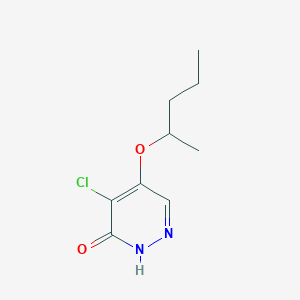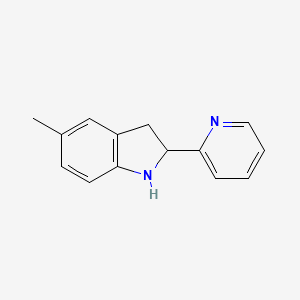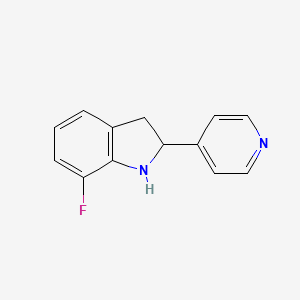
(R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-methoxyethylamine. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like ethyl acetate. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: TEMPO, ethyl acetate, and cooling to 0°C.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles like amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TEMPO can yield oxidized azetidine derivatives, while reduction with LiAlH4 can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules and potential drug candidates.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, azetidine derivatives have been shown to inhibit Janus Kinases (JAKs), which play a crucial role in cytokine signaling pathways . This inhibition can modulate immune responses and has potential therapeutic applications in treating inflammatory and autoimmune disorders.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate
- tert-Butyl 2-(2-ethoxyethyl)azetidine-1-carboxylate
Uniqueness
®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-(2-methoxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(12)6-8-14-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Clave InChI |
DMJOHSVVYMBPNG-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]1CCOC |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC1CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)

